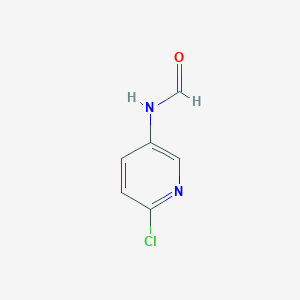

N-(6-Chloro-pyridin-3-yl)-formamide

Description

Contextual Significance of Pyridine-Formamide Scaffolds in Synthetic Chemistry

Pyridine (B92270) and its derivatives are cornerstone building blocks in the synthesis of a vast array of organic compounds, including pharmaceuticals and agrochemicals. nih.gov The pyridine ring, an isostere of benzene, is a nitrogen-bearing heterocycle that can be found in numerous naturally occurring compounds like alkaloids and vitamins. nih.gov Its incorporation into molecular frameworks can significantly influence the properties of the resulting compounds. nih.gov

The combination of a pyridine core with a formamide (B127407) group creates a "pyridine-formamide scaffold." This structural motif is of particular interest in medicinal chemistry research. The formamide group, with its hydrogen bonding capabilities, can play a crucial role in molecular recognition and binding to biological targets. The synthesis of various pyridine-dicarboxamide derivatives, for example, has been a subject of study due to their diverse chemical properties and biological activities. mdpi.com These scaffolds are explored for their potential in creating materials with specific functions, such as sensors and catalysts, and for their pharmacological potential. mdpi.com

Overview of Halogenated Pyridine Derivatives in Organic Synthesis

The introduction of halogen atoms onto a pyridine ring is a powerful strategy in organic synthesis. nih.gov Halopyridines serve as versatile intermediates, enabling a wide range of subsequent chemical modifications. chemrxiv.org The carbon-halogen bond provides a reactive site for various cross-coupling reactions, allowing for the construction of more complex molecules. chemrxiv.org

However, the selective halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards typical electrophilic aromatic substitution reactions. nih.govchemrxiv.org This has spurred the development of novel synthetic methods to achieve regioselective halogenation. chemrxiv.orgmountainscholar.org Researchers have devised strategies that involve, for instance, the use of specialized phosphine (B1218219) reagents or ring-opening and closing sequences to install halogens at specific positions on the pyridine ring. nih.govchemrxiv.org The ability to synthesize specific halogenated pyridine isomers is crucial for structure-activity relationship studies in drug discovery. chemrxiv.org

Research Landscape of Formamide Chemistry

Formamide (NH₂CHO) is the simplest naturally occurring amide and holds a unique position in chemical research. wikipedia.org It is a liquid at room temperature and is considered a plausible medium for prebiotic chemical reactions. wikipedia.orgacs.org Research has shown that formamide, in the presence of catalysts and energy sources, can lead to the formation of a variety of prebiotically relevant molecules, including nucleobases and amino acids. wikipedia.org

Beyond its role in prebiotic chemistry, formamide is a valuable reagent and solvent in organic synthesis. It can serve as a source of nitrogen and a reducing agent in various chemical transformations. The unimolecular decomposition of formamide has been studied to understand the formation of smaller molecules that are considered potential precursors for more complex biological molecules. rsc.org The chemistry of formamide continues to be an active area of investigation, with studies exploring its potential in diverse applications, from the synthesis of biomolecules to its role as a key intermediate in industrial processes. acs.orgrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O |

|---|---|

Molecular Weight |

156.57 g/mol |

IUPAC Name |

N-(6-chloropyridin-3-yl)formamide |

InChI |

InChI=1S/C6H5ClN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-4H,(H,9,10) |

InChI Key |

DKEAWJPWNSLHDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1NC=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 6 Chloro Pyridin 3 Yl Formamide

Direct Formylation Approaches to N-(6-Chloro-pyridin-3-yl)-formamide

The most direct route to this compound involves the formylation of 5-amino-2-chloropyridine (B41692). This can be accomplished through several methods, including the use of coupling reagents to facilitate amide bond formation or through electrophilic formylation reactions.

Amide Bond Formation via Coupling Reagents

The formation of the amide bond between 5-amino-2-chloropyridine and a formyl group source is a fundamental approach. While direct reaction with formic acid can be challenging, the use of coupling reagents can facilitate this transformation. These reagents activate the formic acid, making it more susceptible to nucleophilic attack by the amino group of the pyridine (B92270) derivative. Common coupling agents used in amide synthesis include carbodiimides and phosphonium (B103445) salts. The reaction typically proceeds by mixing the amine, formic acid, and the coupling reagent in a suitable solvent. nih.gov The development of green solvents for amide bond formation is an area of active research, aiming to replace hazardous solvents like DMF and DCM. researchgate.net

A disclosed method for a related compound, nitazepam, involves the condensation of 2-chloro-5-aminopyridine with formic acid as an initial step, highlighting the feasibility of this formylation in a multi-step synthesis. guidechem.com

Vilsmeier-Haack Type Formylation Reactions on Pyridine Precursors

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.govorganic-chemistry.orgchemistrysteps.com The Vilsmeier reagent, typically a chloroiminium salt generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl3) or oxalyl chloride, serves as the electrophile. nih.govchemistrysteps.com

While the pyridine ring itself is electron-deficient and generally less reactive towards electrophilic substitution, the presence of an activating group, such as an amino group, can facilitate the Vilsmeier-Haack reaction. nih.gov The reaction proceeds through the electrophilic attack of the Vilsmeier reagent on the electron-rich pyridine ring, followed by hydrolysis to yield the formylated product. nih.govorganic-chemistry.org For 5-amino-2-chloropyridine, the formylation is expected to occur at a position activated by the amino group.

Recent studies have shown that the Vilsmeier-Haack reaction can be efficient for the synthesis of various formylated pyridine derivatives. chemrxiv.org The reaction conditions, such as the choice of solvent and temperature, can be optimized to improve yields. researchgate.net

Multicomponent Reactions for Pyridine-Formamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like substituted pyridines. nih.govbohrium.comacsgcipr.orgresearchgate.net

Several MCRs are known for the synthesis of the pyridine core. The Hantzsch pyridine synthesis and its variations are classic examples, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. acsgcipr.orgtaylorfrancis.com To synthesize a precursor for this compound, one could envision an MCR that incorporates the necessary chloro and amino functionalities.

While a direct one-pot MCR to this compound is not explicitly detailed in the provided context, the principles of MCRs suggest that a convergent synthesis could be designed. This would involve the careful selection of starting materials that, upon reaction, would assemble the desired substituted pyridine ring, which could then be further functionalized to the target formamide (B127407). The advantages of MCRs include simplified procedures, reduced waste, and the potential for creating diverse molecular libraries. nih.govbohrium.com

Strategies for Introducing the 6-Chloro-pyridine Moiety

The synthesis of the target compound is critically dependent on the presence of the 6-chloro-pyridine scaffold. This can be achieved either by starting with a pre-functionalized pyridine derivative or by introducing the chlorine atom at a later stage of the synthesis.

Starting with commercially available or readily synthesized chloropyridines is a common strategy. For instance, 2,6-dichloropyridine (B45657) can be a precursor, where one of the chlorine atoms is selectively substituted. psu.eduresearchgate.net Another key intermediate is 5-amino-2-chloropyridine, which can be prepared by the reduction of 2-chloro-5-nitropyridine. guidechem.com The synthesis of 2-chloropyridine (B119429) itself can be achieved by the chlorination of pyridine or pyridine-N-oxide. chempanda.com

Alternatively, chlorination can be performed on a pyridine ring that already contains other necessary functional groups. However, this approach requires careful consideration of the directing effects of the existing substituents to achieve the desired regioselectivity. For example, the chlorination of 2-aminopyridine (B139424) in a strongly acidic medium can yield 2-amino-5-chloropyridine (B124133). google.com

Synthetic Route Optimization and Atom Economy Considerations

Optimizing the synthetic route to this compound involves maximizing the yield of the desired product while minimizing waste and the use of hazardous reagents. This aligns with the principles of green chemistry.

For direct formylation methods, optimization would involve screening different formylating agents, coupling reagents, solvents, and reaction conditions to identify the most efficient protocol. The use of catalytic methods, where a substoichiometric amount of a catalyst is used to promote the reaction, is highly desirable. mdpi.com

In the context of multicomponent reactions, route optimization focuses on designing a reaction that proceeds with high atom economy, meaning that a large proportion of the atoms from the starting materials are incorporated into the final product. nih.govacsgcipr.org This inherently reduces waste.

Mechanistic Investigations of Chemical Reactions Involving N 6 Chloro Pyridin 3 Yl Formamide

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings. In the case of N-(6-chloro-pyridin-3-yl)-formamide, the pyridine ring is activated towards nucleophilic attack by the electronegative nitrogen atom, which lowers the electron density of the ring, particularly at the ortho (2 and 6) and para (4) positions.

General reactivity trends for nucleophilic aromatic substitution on halopyridines indicate that the halide leaving group ability often follows the order F > Cl ≈ Br > I. This "element effect" is considered evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step.

The formamide (B127407) substituent (-NHCHO) at the 3-position of the pyridine ring plays a significant role in modulating the ring's reactivity. The formamide group can exhibit both electron-donating and electron-withdrawing characteristics depending on the resonance and inductive effects. The nitrogen atom of the formamide group can donate its lone pair of electrons into the pyridine ring, which would tend to decrease the ring's electrophilicity and thus slow down nucleophilic aromatic substitution. Conversely, the carbonyl group of the formamide is electron-withdrawing and can pull electron density away from the ring through an inductive effect.

Formamide Hydrolysis and Related Decomposition Pathways

The formamide group in this compound can undergo hydrolysis, typically under acidic or basic conditions, to yield 6-chloro-3-aminopyridine and formic acid. The mechanism of this reaction is analogous to the hydrolysis of other amides.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of formic acid lead to the corresponding amine.

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse, with the expulsion of the amide anion, which is subsequently protonated by the solvent. Theoretical studies on the hydrolysis of related N-pyridylformamides have suggested that water-assisted mechanisms, where one or more water molecules participate in the transition state, can lower the activation energy barrier for the reaction. For instance, computational studies on the hydrolysis of N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide have shown that a water-assisted pathway is more favorable than direct hydrolysis. nih.gov

Tautomeric Equilibria in Pyridyl-Formamide Systems

This compound can exist in different tautomeric forms. Tautomerism in pyridyl-formamide systems involves the migration of a proton. The primary tautomeric equilibrium is between the amide form (this compound) and the imidic acid form (N-(6-chloro-pyridin-3-yl)-methanimidic acid).

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the pyridine ring. In general, for simple amides, the amide form is significantly more stable than the imidic acid form. Spectroscopic techniques such as NMR can be employed to study these equilibria. For example, low-temperature NMR studies on related cyclo-tris(4-R-2,6-pyridylformamidine)s have been used to identify and characterize different tautomeric isomers in solution. nih.gov While specific data for this compound is not available, it is expected that the amide form would be the predominant tautomer under normal conditions.

C-N Bond Formation and Cleavage Mechanisms

The formation of the C-N bond between the formyl group and the pyridyl nitrogen is a key step in the synthesis of this compound. This is typically achieved by reacting 6-chloro-3-aminopyridine with a formylating agent, such as formic acid or a formic acid derivative. The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the formylating agent, followed by the elimination of a leaving group.

The cleavage of this C-N bond is observed during the hydrolysis of the formamide, as discussed in section 3.2. The mechanism of cleavage involves the formation of a tetrahedral intermediate at the carbonyl carbon, followed by the departure of the pyridylamino group. The stability of the leaving group, in this case, the 6-chloro-3-aminopyridine anion, influences the rate of the cleavage reaction.

Rotational barriers around the C-N bond in formamides are a subject of interest due to the partial double bond character of this bond, which arises from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation can lead to the existence of cis and trans conformers.

Advanced Spectroscopic Characterization and Structural Elucidation of N 6 Chloro Pyridin 3 Yl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For N-(6-Chloro-pyridin-3-yl)-formamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure in solution.

Proton (¹H) NMR Applications in Pyridyl-Formamide Systems

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the formyl group. Due to the restricted rotation around the amide C-N bond, it is common to observe two sets of signals for the formyl proton and the NH proton, representing the cis and trans rotamers. The chemical shifts of the pyridyl protons are influenced by the electron-withdrawing nature of the chlorine atom and the formamido group.

For a related compound, 2,6-dihydroxypyridine, the aromatic protons appear at chemical shifts of δ = 7.66, 6.91, and 6.60 ppm, indicating distinct chemical environments for each proton on the ring nih.gov. In this compound, the proton at the C2 position of the pyridine ring is anticipated to be the most deshielded due to its proximity to the nitrogen atom and the chlorine substituent. The protons at the C4 and C5 positions will also show characteristic splitting patterns based on their coupling with adjacent protons. The formyl proton typically appears as a singlet or a doublet (if coupled to the NH proton) in the downfield region, often above 8.0 ppm. The NH proton signal is usually a broad singlet, and its chemical shift can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR for Core Structure Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will display signals for the five carbon atoms of the pyridine ring and the carbonyl carbon of the formyl group. The chemical shifts of the pyridyl carbons are diagnostic of their electronic environment. The carbon atom bearing the chlorine (C6) will be significantly shifted, as will the carbon attached to the formamido group (C3).

In a similar pyridyl system, N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide, the pyridyl carbons appear at δ = 149.32, 139.06, 129.85, and 124.75 ppm nih.gov. For this compound, the C6 carbon is expected to be in a similar range, while the C3 carbon's chemical shift will be influenced by the attached nitrogen. The carbonyl carbon of the formamide (B127407) group typically resonates in the range of 160-165 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 160 - 165 |

| C2 | 145 - 150 |

| C3 | 130 - 135 |

| C4 | 125 - 130 |

| C5 | 140 - 145 |

| C6 | 150 - 155 |

Note: These are predicted values based on known data for similar structures and may vary from experimental values.

2D NMR Techniques for Connectivity Elucidation

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the assignment of ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

COSY: A COSY spectrum would reveal the coupling between adjacent protons on the pyridine ring, allowing for the unambiguous assignment of the H4 and H5 protons.

HSQC: An HSQC experiment correlates the proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra.

HMBC: The HMBC spectrum is particularly valuable as it shows correlations between protons and carbons that are two or three bonds away. This would allow for the definitive connection of the formyl proton and the NH proton to the C3 position of the pyridine ring.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-Cl bonds, as well as vibrations associated with the pyridine ring. A strong absorption band for the C=O stretching vibration is anticipated in the region of 1670-1700 cm⁻¹. The N-H stretching vibration will likely appear as a sharp band around 3300 cm⁻¹. The C-Cl stretching vibration is typically observed in the fingerprint region, between 600 and 800 cm⁻¹. The pyridine ring will exhibit a series of characteristic bands for C-H and C=C/C=N stretching and bending vibrations. For comparison, the IR spectrum of formamide itself shows characteristic bands that can be used as a reference nist.gov.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C-Cl bond, which may show a strong Raman signal. In a related compound, N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide, FT-Raman spectroscopy has been utilized to characterize its vibrational modes nih.gov.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3300 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O | Stretching | 1670 - 1700 |

| C=C, C=N (ring) | Stretching | 1400 - 1600 |

| -H (in-plane) | Bending | 1000 - 1300 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular weight of this compound is 156.57 g/mol chemicalbook.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 156/158 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl) would be expected. The fragmentation pattern would likely involve the loss of the formyl group (CHO), leading to a fragment ion corresponding to 3-amino-6-chloropyridine. Further fragmentation of the pyridine ring would also be observed. Liquid chromatography-mass spectrometry (LC-MS) is also a valuable tool for the analysis of such compounds and their metabolites jsbms.jpnih.gov. For instance, in the analysis of acetamiprid (B1664982) metabolites, a related compound N-[(6-chloropyridin-3-yl)methyl]-acetamide was identified using LC-QTOF-MS jsbms.jp.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, analysis of related structures can provide insights into its likely solid-state conformation.

For instance, the crystal structure of N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide reveals an anti conformation of the Cp—N—C—O grouping and intermolecular hydrogen bonding between the amine N-H group and the carbonyl O atom, forming chains of molecules nih.gov. It is highly probable that this compound would also exhibit significant hydrogen bonding in the solid state, with the formamide N-H and C=O groups participating in intermolecular interactions, likely forming dimeric structures or extended chains. The planarity of the pyridine ring and the formamide group would also be a key feature of its crystal structure.

Chemical Transformations and Derivatization Strategies of N 6 Chloro Pyridin 3 Yl Formamide

Modification at the Formamide (B127407) Nitrogen

The formamide moiety of N-(6-chloro-pyridin-3-yl)-formamide presents opportunities for several key transformations, including N-alkylation, N-acylation, and dehydration to form isocyanides. These reactions provide access to a range of derivatives with altered electronic and steric properties.

While specific literature on the alkylation and acylation of this compound is not abundant, general methods for the N-dealkylation and N-acylation of similar amine derivatives are well-established. For instance, N-demethylation followed by N-acylation is a common strategy in the synthesis of complex molecules, often employing palladium catalysts. nih.gov These principles suggest that the formamide nitrogen in this compound could be susceptible to alkylation under appropriate basic conditions or acylation using acylating agents like acid chlorides or anhydrides.

A more extensively documented transformation is the dehydration of N-substituted formamides to yield isocyanides. This reaction is typically achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine. This method has been shown to be highly efficient for a variety of N-substituted formamides, proceeding rapidly and often without the need for a co-solvent. organic-chemistry.orgcore.ac.ukharvard.edu The resulting isocyanide from this compound would be a valuable intermediate for multicomponent reactions, such as the Passerini and Ugi reactions, enabling the rapid assembly of complex molecular scaffolds.

Reactions Involving the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring in this compound is a site for reactions such as N-oxidation and quaternization, which can significantly modulate the electronic properties and biological activity of the molecule.

Quaternization involves the alkylation of the pyridine nitrogen, typically with an alkyl halide, to form a pyridinium (B92312) salt. This transformation introduces a positive charge into the molecule, which can have profound effects on its physical and biological properties. While specific examples for this compound are not detailed in the available literature, the general reactivity of pyridines towards alkylating agents suggests that this reaction is feasible. nih.gov

Transformations at the Chloro-Substituent of the Pyridine Ring

The chlorine atom at the 6-position of the pyridine ring is a key handle for a variety of synthetic manipulations, most notably cross-coupling reactions and nucleophilic aromatic substitutions. These transformations are fundamental for introducing carbon-carbon and carbon-heteroatom bonds, leading to a vast array of derivatives.

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halo-pyridines. The chloro-substituent in this compound can participate in several such reactions.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron reagent (typically a boronic acid or ester) and an organic halide. libretexts.orgrsc.org While the direct Suzuki coupling of this compound is not explicitly documented, the reaction is known to be effective for a wide range of chloropyridines, including those with nitrogen-containing substituents. reddit.comnih.govnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The electronic nature of the formamide group would be expected to influence the reactivity of the chloro-substituent in such couplings.

The Negishi coupling utilizes an organozinc reagent as the coupling partner with an organic halide, catalyzed by a nickel or palladium complex. core.ac.uknih.govorganic-chemistry.orgresearchgate.netdntb.gov.uarsc.org This reaction is known for its high functional group tolerance and is applicable to chloropyridines. The in situ generation of the organozinc reagent from the corresponding organolithium or Grignard reagent is a common practice.

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. harvard.eduorganic-chemistry.orgwikipedia.orglibretexts.org This reaction is also broadly applicable to chloropyridines and offers a complementary approach to the Suzuki and Negishi couplings. A notable advantage of organostannanes is their stability to air and moisture.

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, phosphine ligand, base | C-C |

| Negishi | Organozinc | Ni or Pd catalyst | C-C |

| Stille | Organostannane | Pd catalyst | C-C |

Nucleophilic Aromatic Substitution Variants

The electron-deficient nature of the pyridine ring, enhanced by the presence of the chloro-substituent, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the displacement of the chloride ion by a variety of nucleophiles.

Common nucleophiles used in SNAr reactions with chloropyridines include amines and alkoxides. The reaction with amines leads to the formation of the corresponding amino-pyridines, while reaction with alkoxides yields alkoxy-pyridines. The regioselectivity of these reactions can be influenced by the substitution pattern on the pyridine ring and the reaction conditions. For instance, in related 2,6-dichloropyridines, the regioselective displacement of one chlorine atom over the other has been achieved by careful choice of solvent and nucleophile. mdpi.com The formamido group at the 3-position would be expected to influence the regioselectivity of such substitutions.

Synthesis of Fused Heterocyclic Systems from this compound Precursors

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. Two prominent examples are imidazo[1,2-a]pyridines and triazolo[4,3-a]pyridines.

The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related synthon. organic-chemistry.orgnih.govrsc.orgnih.govgoogle.comnih.gov While not a direct cyclization of this compound, this precursor can be envisioned to be converted to a suitable 2-amino-5-chloropyridine (B124133) derivative, which could then undergo cyclization. Alternatively, the chloro-substituent could be displaced by a suitable nucleophile that also contains the necessary functionality for a subsequent cyclization to form the fused imidazole (B134444) ring.

Similarly, the synthesis of nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridines typically starts from a 2-hydrazinopyridine (B147025) derivative. nih.govorganic-chemistry.orgresearchgate.netnih.govresearchgate.net The chloro group in this compound could potentially be displaced by hydrazine (B178648) to form the necessary precursor for the triazole ring formation. Subsequent reaction with a one-carbon synthon, such as formic acid or an orthoester, would lead to the fused triazole system.

Role of N 6 Chloro Pyridin 3 Yl Formamide As a Key Synthetic Intermediate in Heterocyclic Chemistry

Precursor for Advanced Pyridine (B92270) Derivatives

The chloro-substituted pyridine core of N-(6-chloro-pyridin-3-yl)-formamide serves as a versatile scaffold for the synthesis of advanced pyridine derivatives. The chlorine atom at the 6-position is a reactive site amenable to various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity is fundamental to the creation of novel pyridine-based compounds with tailored electronic and steric properties.

Furthermore, the formamide (B127407) moiety can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to the corresponding amine or dehydrated to an isocyanide, both of which are highly useful functional groups for further synthetic manipulations. These transformations open up avenues for the construction of pyridine derivatives with enhanced complexity and functionality. The strategic combination of reactions at both the chloro and formamide positions allows for a high degree of molecular diversity, making this compound a valuable starting material in medicinal and materials chemistry research.

Utility in the Construction of Polysubstituted Heterocycles

The inherent reactivity of this compound extends to its application in the synthesis of polysubstituted heterocycles. The formamide group can participate in cyclization reactions, acting as a one-carbon component to form fused heterocyclic rings. For example, under Vilsmeier-Haack or similar conditions, the formamide can be activated to facilitate intramolecular cyclization onto an adjacent nucleophilic site, leading to the formation of bicyclic systems.

One notable application is in the synthesis of imidazopyridines, a class of heterocycles with significant biological activities. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net The reaction of this compound or its derivatives can lead to the formation of the imidazole (B134444) ring fused to the pyridine core. The specific reaction pathways and resulting substitution patterns can be controlled by the choice of reagents and reaction conditions. This approach provides a direct route to otherwise difficult-to-access polysubstituted imidazopyridine scaffolds.

Building Block in Complex Molecular Architectures

The utility of this compound as a building block is not limited to the synthesis of simple pyridine derivatives or fused heterocycles. Its bifunctional nature, with distinct reactive sites, makes it an ideal component for the construction of more intricate and complex molecular architectures. The pyridine ring can act as a directing group or a core structure, while the formamide moiety provides a handle for elaboration and the introduction of further complexity.

Below is a table summarizing the properties of this compound:

| Property | Value |

| CAS Number | 206006-29-3 |

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

Future Directions and Emerging Research Avenues for N 6 Chloro Pyridin 3 Yl Formamide

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. For the synthesis of N-(6-Chloro-pyridin-3-yl)-formamide, future research will likely focus on developing more sustainable and efficient methods.

Current research in organic synthesis has paved the way for several green approaches applicable to formamide (B127407) synthesis. These include metal- and solvent-free methods, which are highly desirable for reducing waste and avoiding the use of toxic substances. nih.gov For instance, a catalyst- and solvent-free N-formylation of aromatic and aliphatic amines has been developed using formic acid or ethyl formate (B1220265) as the formylating agent. mdma.chtandfonline.com This approach offers a simple, efficient, and cost-effective procedure with moderate to excellent yields of the desired formamides. mdma.chtandfonline.com Such a method could be adapted for the synthesis of this compound from 3-amino-6-chloropyridine.

Another promising green approach is the use of carbon dioxide (CO2) as a C1 source for formylation reactions. The synthesis of formamides from CO2 and H2 has been achieved using catalytic systems like Cu(OAc)2–4-dimethylaminopyridine (DMAP). rsc.org A two-step process involving the hydrogenation of CO2 to a formate followed by condensation with an amine has also been developed, showing high yields for various formamides. acs.org The direct synthesis of formamide from CO2 and H2O under mild hydrothermal conditions using nickel–iron nitride heterostructures has also been reported, offering a sustainable pathway that avoids the use of synthetic H2 and N2. nih.gov

Furthermore, the use of bio-based feedstocks is a key aspect of green chemistry. Glycerol derivatives, such as 1,3-dihydroxyacetone, have been successfully used as a carbonyl source for the N-formylation of amines, catalyzed by zeolite-supported copper-based catalysts. rsc.org Biocatalysis, employing enzymes for chemical transformations, also presents a powerful tool for developing green synthesis routes. youtube.com Research into enzymes capable of catalyzing the formation of the amide bond in this compound could lead to highly selective and environmentally friendly production methods.

The table below summarizes potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Approach | Reagents/Catalysts | Key Advantages |

| Solvent- and Catalyst-Free N-Formylation | Formic acid or ethyl formate | Simplicity, cost-effectiveness, reduced waste. mdma.chtandfonline.comacs.org |

| CO2 as a C1 Source | Cu(OAc)2–DMAP, Ru-Macho catalyst, Nickel–iron nitrides | Utilization of a renewable feedstock, high yields. rsc.orgacs.orgnih.gov |

| Bio-based Carbonyl Source | Glycerol derivatives with Cu/zeolite catalyst | Use of renewable resources. rsc.org |

| Biocatalysis | Enzymes (e.g., transaminases, engineered enzymes) | High selectivity, mild reaction conditions. youtube.com |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. nih.goviscientific.org For this compound, these computational tools can accelerate research and development in several ways.

Furthermore, ML models can predict the reactivity and selectivity of chemical reactions with increasing accuracy. mit.eduresearchgate.net By analyzing the structural features of reactants and catalysts, these models can forecast reaction yields, identify potential side products, and suggest optimal reaction conditions. cmu.edudigitellinc.com For the synthesis of this compound, ML could be employed to:

Predict the success of various formylation methods: By training on a dataset of similar reactions, an ML model could predict the yield of this compound using different formylating agents and catalysts.

Optimize reaction conditions: AI algorithms can explore a vast parameter space (temperature, solvent, catalyst loading) to identify the conditions that maximize the yield and purity of the product.

Discover novel transformations: ML models can identify patterns in reactivity that may not be apparent to human chemists, potentially leading to the discovery of new reactions to synthesize or modify this compound. acs.org

The development of such predictive models often involves a workflow that includes data collection, featurization (transforming chemical structures into numerical representations), model training, and validation. digitellinc.comucla.edu The table below outlines the potential applications of AI and ML in the context of this compound research.

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Planning | AI algorithms propose synthetic routes to the target molecule. acs.org | Faster discovery of efficient and novel synthesis pathways. nih.gov |

| Reaction Yield Prediction | ML models predict the outcome of a chemical reaction based on inputs. mit.edu | Reduced experimental effort and resource waste. |

| Reaction Optimization | AI-driven platforms systematically explore reaction parameters. | Maximization of product yield and purity. |

| Discovery of New Reactivity | ML models identify subtle reactivity patterns in large datasets. acs.org | Uncovering novel transformations for synthesis and functionalization. |

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of chemical transformations involving this compound. Research in this area is likely to focus on transition-metal catalysis and the design of new ligand scaffolds.

Transition-metal complexes are widely used for the transformation of chloroarenes and chloropyridines. acs.org For this compound, which contains a chloropyridine moiety, these catalytic systems could be employed for a variety of cross-coupling reactions to introduce new functional groups at the 6-position of the pyridine (B92270) ring. This would allow for the synthesis of a diverse library of derivatives with potentially new biological activities or material properties.

A practical synthesis of (6-chloro-3-pyridyl)methylamine, a related compound, has been achieved through the highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. researchgate.net This highlights the potential for developing specialized catalysts for specific transformations of the chloropyridine ring in this compound without affecting other functional groups.

Furthermore, the formamidine (B1211174) group, which is structurally related to the formamide group, has been shown to coordinate with various metal centers, including Mn(I), Cu(II), Zn(II), and Pd(II), to form stable complexes. researchgate.net The synthesis and characterization of novel pyridyl-formamidine based metal complexes suggest that the formamide group in this compound could also act as a directing group or a ligand in catalytic reactions, enabling site-selective functionalization of the molecule.

Future research could explore the following areas:

High-throughput screening of catalysts: To identify optimal catalysts for specific transformations of this compound.

Design of novel ligands: To fine-tune the reactivity and selectivity of metal catalysts.

Catalytic C-H activation: To directly functionalize the pyridine ring at positions other than the chlorinated carbon.

The table below presents examples of potential catalytic transformations for this compound.

| Catalytic Transformation | Catalyst Type | Potential Outcome |

| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Palladium or Nickel complexes | Functionalization at the 6-position of the pyridine ring. |

| Selective Hydrogenation/Dechlorination | Raney Nickel or other supported metal catalysts | Removal of the chlorine atom or reduction of the pyridine ring. |

| Directed C-H Functionalization | Transition-metal catalysts with directing group assistance | Introduction of new substituents at specific positions on the pyridine ring. |

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the reactivity and electronic properties of molecules. ias.ac.inresearchgate.net For this compound, theoretical calculations can offer valuable insights into its potential reactivity and guide the design of new experiments.

DFT studies on substituted pyridines have been used to analyze their nucleophilicity, electrophilicity, and the influence of substituents on their electronic structure. ias.ac.in Such studies on this compound could help in predicting its behavior in various chemical reactions. For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic or electrophilic attack. researchgate.net

A high-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) study on 3-chloropyridine (B48278) has provided detailed information about its valence orbitals and cationic structures, which are crucial for understanding its reactivity. aip.org Similar theoretical and experimental studies on this compound could elucidate the influence of the formamide group on the electronic properties of the chloropyridine ring.

Computational analysis can also be used to study the properties of known materials and to foresee those of yet unidentified ones. nih.gov For this compound, theoretical predictions could be used to:

Identify the most reactive sites: By calculating local reactivity descriptors, such as Fukui functions, one can predict which atoms are most susceptible to attack by different types of reagents.

Design new derivatives with desired properties: Computational screening of virtual libraries of this compound derivatives can help in identifying candidates with enhanced biological activity or specific material properties.

Elucidate reaction mechanisms: DFT calculations can be used to map out the energy profiles of potential reaction pathways, providing a deeper understanding of the underlying mechanisms and helping to optimize reaction conditions.

The table below summarizes the key theoretical descriptors and their implications for predicting the reactivity of this compound.

| Theoretical Descriptor | Information Provided | Application |

| HOMO-LUMO Gap | Electronic excitability and chemical reactivity. researchgate.net | Predicting the overall reactivity of the molecule. |

| Fukui Functions | Local reactivity and site selectivity. nih.gov | Identifying the most probable sites for nucleophilic and electrophilic attack. |

| Electrostatic Potential Maps | Charge distribution and regions of positive/negative potential. | Predicting intermolecular interactions and the approach of reagents. |

| Reaction Energy Profiles | Energetics of a reaction pathway, including transition states. | Elucidating reaction mechanisms and predicting reaction feasibility. |

Q & A

Q. What are the common synthetic routes for preparing N-(6-Chloro-pyridin-3-yl)-formamide, and how can reaction conditions be optimized?

The synthesis of N-(6-Chloro-pyridin-3-yl)-formamide typically involves formylation of 6-chloropyridin-3-amine. A general approach includes:

- Formylation with Formic Acid : Reacting 6-chloropyridin-3-amine with formic acid under reflux conditions, often in the presence of a catalyst like HCl or H₂SO₄.

- Protection-Deprotection Strategies : For complex derivatives, intermediates may require protecting groups (e.g., pivalamide in and ) to avoid side reactions.

- Purification Methods : Distillation or recrystallization is critical, as impurities (e.g., unreacted amine) can affect downstream applications. Studies on related pyridine formamides suggest using vacuum sublimation for high-purity yields .

Q. How can the structural integrity of this compound be validated post-synthesis?

Key analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the formamide (-NHCHO) proton (~8.1–8.3 ppm) and carbonyl carbon (~160–165 ppm) .

- Single-Crystal X-ray Diffraction : For unambiguous confirmation, as demonstrated in studies of structurally similar pyridine derivatives .

- Mass Spectrometry : High-resolution MS to verify molecular weight (theoretical m/z: 170.02 for C₆H₅ClN₂O).

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in biological data (e.g., enzyme inhibition vs. no activity) may arise from:

- Purity Variations : Impurities in synthesis (e.g., residual solvents or byproducts) can skew results. Use HPLC (≥98% purity) and quantify impurities via GC-MS .

- Solubility Differences : Test compounds in multiple solvents (DMSO, saline) to assess activity under varied conditions.

- Structural Analogues : Compare with closely related compounds (e.g., N-pyridyl benzamides in ) to isolate the role of the formamide group .

Q. How can computational methods guide the design of this compound derivatives with enhanced selectivity?

- Docking Studies : Model interactions with target proteins (e.g., KCNQ2/Q3 potassium channels, as in ) using software like AutoDock Vina.

- QSAR Analysis : Correlate substituent effects (e.g., halogen position) with activity. For example, 3,4-difluoro substitution in benzamide derivatives improved EC₅₀ values by 10-fold .

- MD Simulations : Assess stability of ligand-receptor complexes over time to predict binding affinity.

Q. What are the critical considerations for scaling up this compound synthesis while minimizing byproducts?

- Catalyst Selection : Transition from homogeneous (e.g., HCl) to heterogeneous catalysts (e.g., zeolites) for easier separation.

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., over-formylation) compared to batch processes.

- Byproduct Profiling : Use LC-MS to identify and quantify side products (e.g., dimerization or hydrolysis products) .

Methodological and Mechanistic Questions

Q. How can isotopic labeling (e.g., ¹⁵N or ¹³C) elucidate the metabolic fate of this compound in vivo?

- Synthesis of Labeled Compounds : Introduce ¹³C into the formyl group via ¹³C-formic acid.

- Tracing Pathways : Administer labeled compounds to model organisms (e.g., rodents) and analyze metabolites in plasma/urine using NMR or LC-MS .

- Degradation Studies : Compare labeled vs. unlabeled stability under physiological pH (e.g., 7.4) to identify hydrolysis pathways.

Q. What experimental designs are optimal for assessing the toxicity profile of this compound in preclinical studies?

- Acute Toxicity : Dose-ranging studies in rodents (OECD 423) with endpoints like LD₅₀ and organ histopathology.

- Chronic Exposure : 28-day repeated-dose tests (OECD 407) to monitor hepatic/renal biomarkers.

- Mechanistic Assays : Evaluate mitochondrial toxicity (e.g., Seahorse assay) and genotoxicity (Ames test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.